Dibutyl 2-dipropylphosphorylbutanedioate
Description
Dibutyl 2-dipropylphosphorylbutanedioate is a synthetic organophosphorus compound characterized by a butanedioate (succinate) backbone substituted with a dipropylphosphoryl group at the 2-position and esterified with two butyl groups.
Properties
IUPAC Name |
dibutyl 2-dipropylphosphorylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35O5P/c1-5-9-11-22-17(19)15-16(18(20)23-12-10-6-2)24(21,13-7-3)14-8-4/h16H,5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALUDJNNQMMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)P(=O)(CCC)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-dipropylphosphorylbutanedioate typically involves the esterification of butanedioic acid with butanol and propanol in the presence of a phosphorylating agent. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-dipropylphosphorylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or propyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
Dibutyl 2-dipropylphosphorylbutanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of dibutyl 2-dipropylphosphorylbutanedioate involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research.
Comparison with Similar Compounds
Key Observations :
- Phosphoryl vs. Carboxylate Esters : The phosphoryl group in the target compound enhances polarity and thermal stability compared to carboxylate esters like DBP or dibutyl sebacate. This may reduce volatility and improve compatibility with polar polymers .
Physicochemical Properties
Available data for analogs (Table 2) highlight trends in solubility, stability, and environmental behavior:
*Estimates based on computational models (EPI Suite) and analog data.
Notable Findings:
- Hydrophobicity: The target compound’s predicted Log Kow (4.5–5.0) suggests moderate lipophilicity, intermediate between dibutyl methylphosphonate (Log Kow 2.34) and dibutyl sebacate (7.18).
- Thermal Stability : The phosphoryl group likely increases decomposition temperatures compared to dibutyl sebacate, which degrades above 200°C .
Industrial and Environmental Performance
Plasticizer Efficiency
While dibutyl phthalate (DBP) is a benchmark plasticizer for PVC, its endocrine-disrupting properties have led to regulatory restrictions. The phosphoryl group in the target compound may reduce toxicity concerns while maintaining flexibility in polymers .
Environmental Impact
- Biodegradation : Phosphoryl esters generally exhibit slower microbial degradation than carboxylate esters. Dibutyl sebacate, for example, shows >80% biodegradation in 28 days (OECD 301F), whereas phosphorylated analogs may persist longer .
- Toxicity : Dibutyl methylphosphonate has low acute toxicity (LD50 >2,000 mg/kg in rats), suggesting the target compound may share similar safety profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
